2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. The starting materials often include tert-butyl and ethyl-substituted pyrimidines, which are then reacted with piperazine derivatives under controlled conditions. Common reagents used in these reactions include organic solvents like chloroform and methanol, and catalysts such as nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4′,4″-Tri-tert-butyl-2,2′:6′,2″-terpyridine
- 2,6-Di-tert-butyl-4-methylpyridine
- tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
What sets 2-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile apart from these similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C20H26N6 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-[4-(2-tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C20H26N6/c1-5-16-13-18(24-19(23-16)20(2,3)4)26-10-8-25(9-11-26)17-12-15(14-21)6-7-22-17/h6-7,12-13H,5,8-11H2,1-4H3 |
InChI Key |
SLIPOOHYCHCRAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Origin of Product |
United States |
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